molecular formula C10H16O5 B1606472 Butyl hydroxyethyl fumarate CAS No. 3207-09-8

Butyl hydroxyethyl fumarate

Cat. No.: B1606472
CAS No.: 3207-09-8
M. Wt: 216.23 g/mol
InChI Key: PUDIPIBJWKQFNR-UHFFFAOYSA-N
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Description

Butyl hydroxyethyl fumarate is an organic compound that belongs to the family of fumarates. It is an ester formed from fumaric acid and butyl hydroxyethyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl hydroxyethyl fumarate can be synthesized through the esterification of fumaric acid with butyl hydroxyethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together with the catalyst until the desired ester is formed. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency of the process. After the reaction, the product is separated and purified using techniques such as distillation, extraction, and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl hydroxyethyl fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the ester group. These reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions. The reactions are often carried out in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: The major products include carboxylic acids and other oxidized derivatives.

    Reduction: The major products are alcohols or other reduced forms of the ester.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Butyl hydroxyethyl fumarate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug formulations and as a potential treatment for certain diseases.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of butyl hydroxyethyl fumarate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release fumaric acid and butyl hydroxyethyl alcohol, which can then participate in various biochemical processes. The compound may also interact with cellular enzymes and receptors, modulating their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: An ester of fumaric acid used in the treatment of multiple sclerosis and psoriasis.

    Diethyl fumarate: Another ester of fumaric acid with similar chemical properties.

    Butyl fumarate: A related compound with a similar structure but lacking the hydroxyethyl group.

Uniqueness

Butyl hydroxyethyl fumarate is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-O-butyl 4-O-(2-hydroxyethyl) (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-2-3-7-14-9(12)4-5-10(13)15-8-6-11/h4-5,11H,2-3,6-8H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDIPIBJWKQFNR-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062904
Record name 2-Butenedioic acid (2E)-, butyl 2-hydroxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3207-09-8
Record name 2-Butenedioic acid (2E)-, 1-butyl 4-(2-hydroxyethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3207-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenedioic acid (2E)-, 1-butyl 4-(2-hydroxyethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, 1-butyl 4-(2-hydroxyethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (2E)-, butyl 2-hydroxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl hydroxyethyl fumarate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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